
13-Hydroxydocosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-hydroxydocosanoate is the conjugate base of 13-hydroxydocosanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It derives from a behenate. It is a conjugate base of a 13-hydroxydocosanoic acid.
科学的研究の応用
Natural Product Configuration Analysis
- 13-Hydroxydocosanoate, synthesized from hydroxy-octadecanoic acids, aids in determining the absolute configurations of natural products. In a study, it was used to confirm that natural long-chain hydroxy acids mostly possess the L-configuration, as evidenced in products produced by Candida bogoriensis and Torulopsis apicola (Tulloch, 1968).
Glycolipid Production and Characterization
- Glycosides of 13-hydroxydocosanoic acid isolated from Candida bogoriensis were studied to understand their structure and in vivo production. The research characterized three glycolipids, including 13-glucosylglucosyloxydocosanoic acid and its acetylated derivatives, contributing to the understanding of microbial lipid metabolism (Esders & Light, 1972).
Polyhydroxyalkanoate Synthesis
- Research on Pseudomonas putida revealed insights into polyhydroxyalkanoates (PHAs) formation from various carbon sources. Studies indicated that 13-hydroxydocosanoate may play a role in PHA synthesis, providing a deeper understanding of bacterial metabolic routes (Huijberts et al., 1994).
Cancer Research and Imaging
- A study on molecular imaging for cancer detection highlighted the potential use of 13-hydroxydocosanoate-related compounds in the Chemical Exchange Saturation Transfer (CEST) MRI technique. This research opens new avenues for non-invasive cancer detection and monitoring (Rivlin & Navon, 2020).
Metabolomics Profiling
- The chemical isotope labeling LC-MS technique for profiling hydroxyl submetabolome in metabolomics research might involve compounds like 13-hydroxydocosanoate. This method allows for accurate quantification and identification of a wide range of hydroxyl-containing metabolites, significantly advancing metabolomics studies (Zhao, Luo, & Li, 2016).
特性
製品名 |
13-Hydroxydocosanoate |
|---|---|
分子式 |
C22H43O3- |
分子量 |
355.6 g/mol |
IUPAC名 |
13-hydroxydocosanoate |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1 |
InChIキー |
BYCZEMFWXYCUSJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



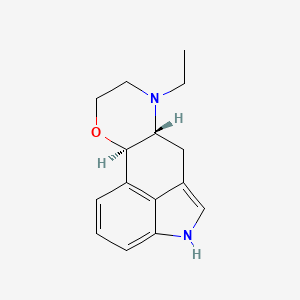
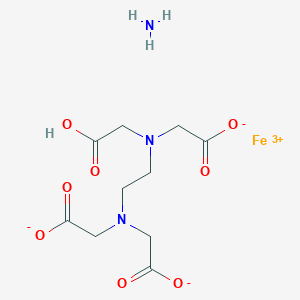
![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)

![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)
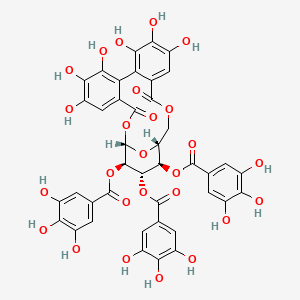


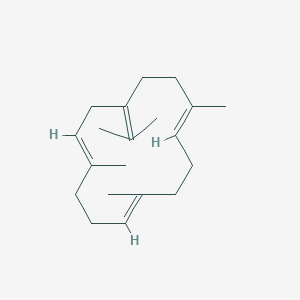
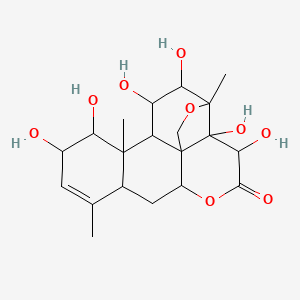
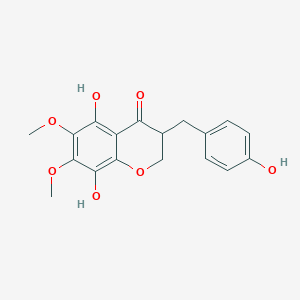
![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)
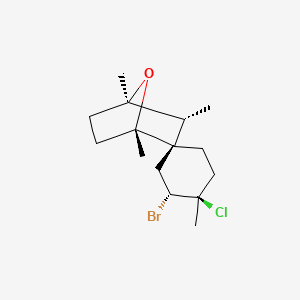
![[4-Hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256294.png)